rac threo-3-Aminononan-2-ol
Overview
Description
(2R,3R)-3-Aminononan-2-ol is a chiral amino alcohol with significant potential in various scientific fields. This compound is characterized by its two stereocenters, making it an important molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Aminononan-2-ol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a corresponding ketone or aldehyde using chiral reducing agents. Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of (2R,3R)-3-Aminononan-2-ol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and biocatalysis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Aminononan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2R,3R)-3-Aminononan-2-ol can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
(2R,3R)-3-Aminononan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s chiral nature makes it valuable for studying enzyme-substrate interactions and protein folding.
Industry: (2R,3R)-3-Aminononan-2-ol can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R,3R)-3-Aminononan-2-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. Its chiral nature allows it to fit into specific active sites, leading to selective interactions and effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Aminononan-2-ol: Another stereoisomer with different biological activity and properties.
(2R,3R)-2,3-Butanediol: A related chiral compound used in various industrial applications.
(2R,3R)-3-Amino-2-hydroxybutanoic acid: A similar amino alcohol with different functional groups and applications.
Uniqueness
(2R,3R)-3-Aminononan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2R,3R)-3-aminononan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKURPTBUALFOED-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@@H](C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536261 | |
Record name | (2R,3R)-3-Aminononan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119720-60-4 | |
Record name | (2R,3R)-3-Aminononan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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